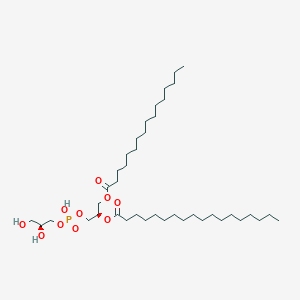
Hexafluorocyclobutene
Vue d'ensemble
Description
Hexafluorocyclobutene is an organofluorine compound with the formula (CF2)2(CF)2 . It is a colorless gas and a precursor to a variety of compounds, including squaric acid .
Synthesis Analysis
Hexafluorocyclobutene is prepared in two steps from chlorotrifluoroethylene. The thermal dimerization gives 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane . Dechlorination of the latter gives hexafluorocyclobutene . In a synthesis example, 2 mol of N,N-dimethylformamide and 1 mol of 1,2-dichlorohexafluorocyclobutane were added to a 1 L autoclave.
Molecular Structure Analysis
The molecular formula of Hexafluorocyclobutene is C4F6 . Its molecular weight is 162.0332 . The IUPAC Standard InChI is InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 .
Chemical Reactions Analysis
Hexafluorocyclobutene can undergo a reaction with Cl2 to form CCl2F6 . The heat of this chlorination reaction at 363 °K is -156.4 ± 4.1 kJ/mol .
Physical And Chemical Properties Analysis
Hexafluorocyclobutene is a colorless gas . Its melting point is -60 °C and its boiling point is 5.5 °C . It has a density of 1.602 g/cm3 .
Applications De Recherche Scientifique
Molecular Structure Analysis
Hexafluorocyclobutene has been used in the study of molecular structures. For instance, it has been used to resolve the difference between microwave spectroscopy and electron diffraction geometries . This research has helped to understand the geometries of cyclobutene and its derivatives .
Spectroscopy
Hexafluorocyclobutene has been used in spectroscopy studies. The infrared spectrum of gaseous cyclobutforene (another name for Hexafluorocyclobutene) has been obtained in the region from 2 to 38μ with the aid of LiF, NaCl, KBr, and KRS‐5 prisms . This research has contributed to the understanding of the vibrational spectra of Hexafluorocyclobutene .
Chemical Synthesis
Hexafluorocyclobutene is a precursor to a variety of compounds, including squaric acid . It is prepared in two steps from chlorotrifluoroethylene. The thermal dimerization gives 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane .
Safety Research
Hexafluorocyclobutene is quite toxic with an LD = 6000 mg/min/m −3 (mice) . Therefore, it has been used in safety research to understand its toxicity and potential hazards .
Mécanisme D'action
Target of Action
Hexafluorocyclobutene is an organofluorine compound It is a precursor to a variety of compounds, including squaric acid .
Result of Action
It is known to be quite toxic, with a lethal dose (ld) of 6000 mg/min/m³ in mice .
Action Environment
The action of Hexafluorocyclobutene can be influenced by environmental factors. For instance, its interaction with electrons can vary depending on the energy of the incident electrons . Furthermore, its toxicity can be influenced by the concentration of the compound in the environment .
As such, caution should be exercised when handling this compound due to its known toxicity .
Safety and Hazards
Orientations Futures
While specific future directions for Hexafluorocyclobutene are not mentioned in the search results, it is a precursor to a variety of compounds, including squaric acid . This suggests that it could have potential applications in the synthesis of these compounds.
Relevant Papers
One paper titled “Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations” discusses the effect of the methoxy substituent on the structure, crystal packing, and electrostatic properties of hexafluorocyclobutene . Another paper titled “Elastic differential cross sections for C4F6 isomers in the 1.5–200 eV” discusses the interactions of electrons with the C4F6 isomers, including hexafluorocyclobutene .
Propriétés
IUPAC Name |
1,2,3,3,4,4-hexafluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWOZCZUNPZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073229 | |
| Record name | Hexafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquefied gas; [Alfa Aesar MSDS] | |
| Record name | Hexafluorocyclobutene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexafluorocyclobutene | |
CAS RN |
697-11-0 | |
| Record name | Perfluorocyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexafluorocyclobutene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGC3HN2GMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)





![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)



![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1221658.png)

